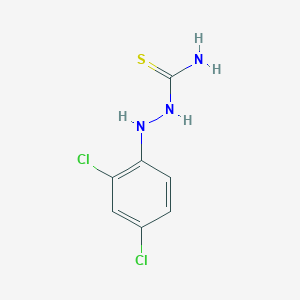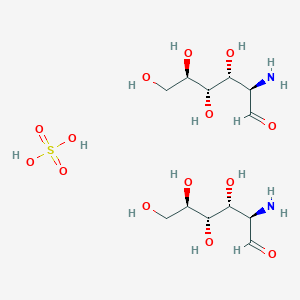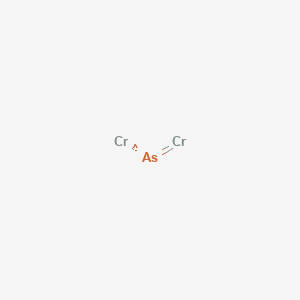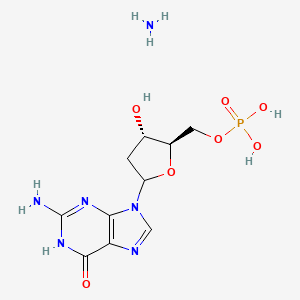
4-(2,4-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide is a chemical compound known for its potential in various chemical reactions and properties, contributing significantly to the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a thiosemicarbazide moiety, which is often associated with significant biological activity.
Synthesis Analysis
The synthesis of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide derivatives involves various chemical reactions, utilizing starting materials such as 2,4-dichlorobenzoyl hydrazine and aryl isothiocyanates to yield a series of compounds through condensation reactions. These processes have been well-documented, demonstrating the compound's versatility in chemical synthesis (Goswami, B. N., Kataky, J. C., & Baruah, J., 1984).
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide derivatives has been extensively studied using various spectroscopic techniques. For instance, single-crystal X-ray diffraction analysis has provided insights into the crystallographic and molecular structure, highlighting the non-planar configuration and specific hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Kanmazalp, S. D., Başaran, E., & Karaküçük-İyidoğan, A., 2023).
Chemical Reactions and Properties
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide participates in a variety of chemical reactions, leading to the formation of structurally diverse and biologically active compounds. These reactions include cyclization, condensation, and interaction with various reagents to produce triazoles, thiadiazoles, and other heterocyclic compounds, which exhibit a wide range of antimicrobial and anticancer activities (Ramadan, E., 2016).
Physical Properties Analysis
The physical properties of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide and its derivatives are crucial for their application in chemical synthesis and medicinal chemistry. These properties include solubility, melting points, and crystalline structure, which are determined by the compound's molecular configuration and intermolecular interactions. Studies have shown that chlorine substitution affects the structure and activity, influencing the compound's physical properties (Nandi, A., Chaudhuri, S., Mazumdar, S., & Ghosh, S., 1985).
Scientific Research Applications
Antibacterial Activity : A study found that chlorine substitution in phenylthiosemicarbazide derivatives, similar to 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide, enhances antibacterial properties due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985).
Potential Anticancer Properties : Certain thiosemicarbazide derivatives have shown potential anticancer activity. For example, 2,4-Dichlorophenoxyacetic thiosemicarbazides have been evaluated for their effectiveness against stomach cancer, potentially intercalating with DNA (Pitucha et al., 2020).
Anti-HIV Activity : Some derivatives, such as 5-substituted 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-thiones, synthesized from intermediate thiosemicarbazides, have been tested for anti-HIV activity, with certain compounds showing effectiveness against HIV-1 and HIV-2 strains (Akhtar et al., 2007).
Urease Inhibition : Thiosemicarbazide derivatives, including those with chlorophenyl groups, have demonstrated significant urease inhibitory activity, which is crucial in the treatment of certain medical conditions (Ali et al., 2018).
Enzyme Inhibition for Metabolic Disorders : Some novel heterocyclic compounds derived from thiosemicarbazides have shown inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015).
Antimicrobial and Anthelmintic Activities : Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities, showing effectiveness against various microorganisms (Naganagowda & Padmashali, 2010).
Inhibition of D-Ala-D-Ala Ligase in Bacteria : Certain thiosemicarbazide derivatives have been found to be potent inhibitors of D-Ala-D-Ala ligase, an enzyme involved in bacterial cell wall synthesis, indicating potential as antibacterial agents (Ameryckx et al., 2018).
Mechanism of Action
Target of Action
It’s known that pyrimidine-based heterocyclic compounds, which include this compound, have excellent pharmacological activities .
Mode of Action
It’s known that pyrimidine-based heterocyclic compounds can exhibit various pharmacological activities .
Biochemical Pathways
It’s known that pyrimidine-based heterocyclic compounds can affect various biochemical pathways .
Result of Action
It’s known that pyrimidine-based heterocyclic compounds can have various effects at the molecular and cellular level .
properties
IUPAC Name |
(2,4-dichloroanilino)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJTBCYRWJHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927139 |
Source


|
| Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | |
CAS RN |
13124-11-3 |
Source


|
| Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)


